molecular formula C9H10N2 B13625543 3-ethynyl-N,N-dimethylpyridin-2-amine

3-ethynyl-N,N-dimethylpyridin-2-amine

Cat. No.: B13625543
M. Wt: 146.19 g/mol
InChI Key: FOOVUAIOEHVHCF-UHFFFAOYSA-N
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Description

3-Ethynyl-N,N-dimethylpyridin-2-amine: is a chemical compound with the molecular formula C9H10N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and two methyl groups attached to the nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves the amination of 2- and 4-halopyridines with dimethylamine. This process is carried out in the presence of a base or acid under microwave irradiation or prolonged heating .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts in the presence of suitable ligands.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Ethynyl-N,N-dimethylpyridin-2-amine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and as a probe in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the field of oncology and neurology .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-ethynyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group allows the compound to form covalent bonds with target proteins, leading to the modulation of their activity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-N,N-dimethylpyridin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethynyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H10N2/c1-4-8-6-5-7-10-9(8)11(2)3/h1,5-7H,2-3H3

InChI Key

FOOVUAIOEHVHCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)C#C

Origin of Product

United States

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